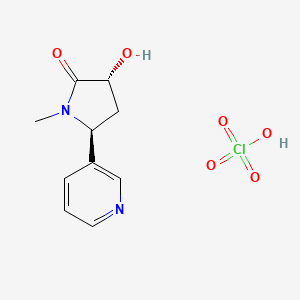
trans-3'-HydroxyCotininePerchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3’-HydroxyCotininePerchlorate: is a metabolite of nicotine, specifically a derivative of cotinine. It is formed in the body through the action of the enzyme cytochrome P450 2A6 (CYP2A6) on cotinine. This compound is often used as a biomarker for nicotine exposure and metabolism, particularly in studies related to tobacco use and secondhand smoke exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-HydroxyCotininePerchlorate typically involves the hydroxylation of cotinine. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the hydroxylation .
Industrial Production Methods: In an industrial setting, the production of trans-3’-HydroxyCotininePerchlorate may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3’-HydroxyCotininePerchlorate can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cotinine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Cotinine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: trans-3’-HydroxyCotininePerchlorate is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites in biological samples .
Biology: In biological research, it serves as a biomarker for studying nicotine metabolism and the activity of the enzyme CYP2A6 .
Medicine: It is used in clinical studies to assess exposure to tobacco smoke and to phenotype individuals for CYP2A6 activity, which can influence the effectiveness of smoking cessation therapies .
Industry: In the tobacco industry, trans-3’-HydroxyCotininePerchlorate is used to monitor the levels of nicotine metabolites in products and to ensure compliance with regulatory standards .
Mecanismo De Acción
trans-3’-HydroxyCotininePerchlorate exerts its effects primarily through its role as a metabolite of nicotine. It is formed by the hydroxylation of cotinine, a process catalyzed by the enzyme CYP2A6. This hydroxylation increases the compound’s polarity, facilitating its excretion from the body. The ratio of trans-3’-HydroxyCotininePerchlorate to cotinine is used as a biomarker for nicotine metabolism and can provide insights into an individual’s metabolic rate and exposure to nicotine .
Comparación Con Compuestos Similares
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-HydroxyCotininePerchlorate.
Nicotine: The parent compound, which is metabolized to cotinine and subsequently to trans-3’-HydroxyCotininePerchlorate.
Nornicotine: Another metabolite of nicotine, formed through N-demethylation.
Uniqueness: trans-3’-HydroxyCotininePerchlorate is unique in its role as a specific biomarker for CYP2A6 activity. Its formation and excretion provide valuable information about an individual’s nicotine metabolism, which can be used in personalized medicine to tailor smoking cessation therapies .
Propiedades
Fórmula molecular |
C10H13ClN2O6 |
|---|---|
Peso molecular |
292.67 g/mol |
Nombre IUPAC |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid |
InChI |
InChI=1S/C10H12N2O2.ClHO4/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7;2-1(3,4)5/h2-4,6,8-9,13H,5H2,1H3;(H,2,3,4,5)/t8-,9+;/m0./s1 |
Clave InChI |
WNWIDSNHAGLMDS-OULXEKPRSA-N |
SMILES isomérico |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
SMILES canónico |
CN1C(CC(C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


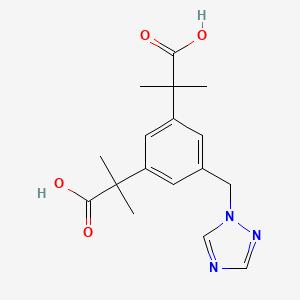
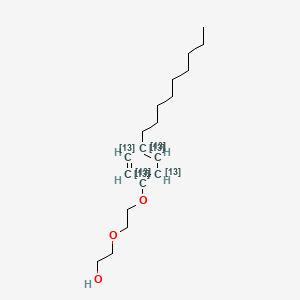
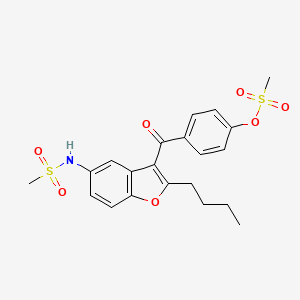
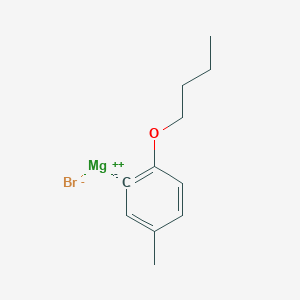

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
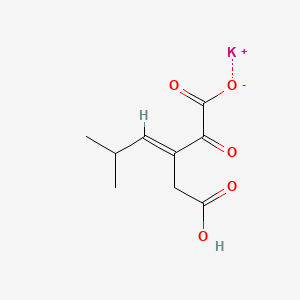
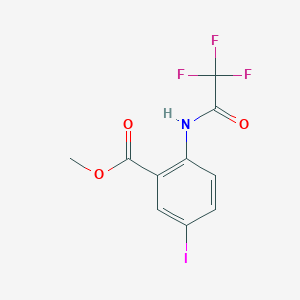
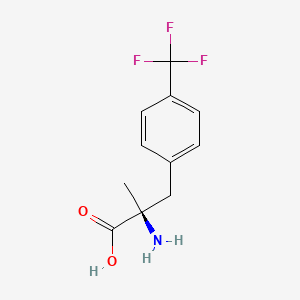
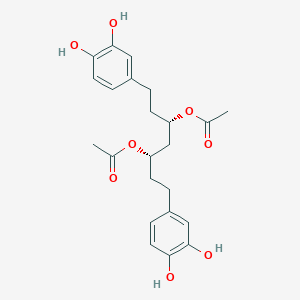
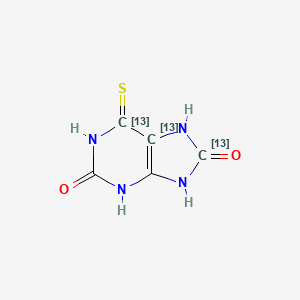
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
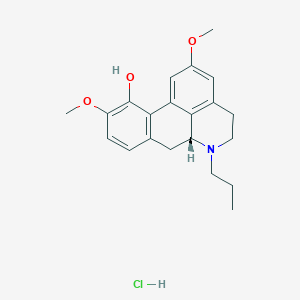
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
